molecular formula C7H16ClNO B2828449 N,4-Dimethyloxan-4-amine;hydrochloride CAS No. 2375274-44-3

N,4-Dimethyloxan-4-amine;hydrochloride

Cat. No. B2828449
CAS RN: 2375274-44-3
M. Wt: 165.66
InChI Key: ZFRVXJFYGVLLSA-UHFFFAOYSA-N
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Description

“N,4-Dimethyloxan-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2375274-44-3 . It has a molecular weight of 165.66 . The IUPAC name for this compound is N,4-dimethyltetrahydro-2H-pyran-4-amine hydrochloride . It is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

“N,4-Dimethyloxan-4-amine;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 165.66 .

Scientific Research Applications

Catalytic Amination of Biomass-based Alcohols

Amines are crucial intermediates in the chemical industry, with applications ranging from agrochemicals to food additives. The catalytic amination of biomass-based alcohols into amines, such as N,4-Dimethyloxan-4-amine; hydrochloride, represents an attractive process due to its eco-friendly byproduct, water. This method is efficient for producing low alkyl chain amines using Brønsted and Lewis acid catalysts under specific conditions, highlighting its importance in sustainable chemistry and industrial applications (Pera‐Titus & Shi, 2014).

Synthesis of Key Intermediates

N,4-Dimethyloxan-4-amine; hydrochloride serves as a key intermediate in the synthesis of complex molecules. For instance, it is involved in the preparation of premafloxacin, an antibiotic for veterinary use. The development of a practical, efficient, and stereoselective process for its preparation underscores its significance in the pharmaceutical industry (Fleck et al., 2003).

Light-promoted Catalysis

The use of TiO2 supported nano-Pd catalysts for the N,N-dimethylation of different amines and nitro compounds with methanol under UV irradiation at room temperature is noteworthy. This process efficiently synthesizes a wide range of N,N-dimethyl amines, demonstrating the potential of N,4-Dimethyloxan-4-amine; hydrochloride in light-promoted catalytic reactions (Zhang et al., 2015).

Iron-catalyzed Reduction

The iron-catalyzed reduction of amides to amines, a fundamental method for amine synthesis, highlights the role of N,4-Dimethyloxan-4-amine; hydrochloride in creating amines. This environmentally benign catalyst system offers an efficient, cost-effective alternative to traditional reduction processes, emphasizing its utility in producing amines for various applications (Zhou et al., 2009).

Plasma-Triggered Synthesis

The plasma-triggered methane/ammonia coupling reaction for the direct synthesis of liquid nitrogen-containing organic chemicals, such as N,N-dimethyl cyanamide and amino acetonitrile, showcases an innovative application of N,4-Dimethyloxan-4-amine; hydrochloride. This method provides a green synthesis pathway, demonstrating the compound's relevance in the creation of nitrogen-containing organic chemicals (Yi et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound also has several precautionary statements associated with it .

properties

IUPAC Name

N,4-dimethyloxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(8-2)3-5-9-6-4-7;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRVXJFYGVLLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-Dimethyloxan-4-amine;hydrochloride

CAS RN

2375274-44-3
Record name N,4-dimethyloxan-4-amine hydrochloride
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